molecular formula C16H18ClNO2 B2713041 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide CAS No. 1397180-46-9

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide

Cat. No. B2713041
CAS RN: 1397180-46-9
M. Wt: 291.78
InChI Key: ZSBWYYCVJOPXRJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide, also known as GW501516, is a synthetic chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports industry due to its ability to enhance endurance and performance. Despite its potential benefits, the compound is banned by the World Anti-Doping Agency (WADA) and is considered a performance-enhancing drug.

Mechanism of Action

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ promotes the oxidation of fatty acids and glucose, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces the expression of genes involved in inflammation and oxidative stress. These effects lead to improved endurance, increased energy production, and reduced risk of metabolic and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has several advantages and limitations for lab experiments. Its ability to improve endurance and performance makes it a valuable tool for studying exercise physiology and metabolism. However, its potential side effects and banned status in sports make it difficult to conduct research in human subjects.

Future Directions

There are several future directions for research on 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide. One area of interest is its potential therapeutic applications for metabolic and cardiovascular diseases. Another area of interest is its effects on muscle growth and recovery. Additionally, further research is needed to determine the long-term safety and efficacy of the compound.

Synthesis Methods

The synthesis of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide involves several steps, including the reaction of 2-chloroacetyl chloride with 7-hydroxy-1-naphthaldehyde to form a naphthylidene acetate intermediate. This intermediate is then reacted with isobutylamine to form the final product, 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide.

Scientific Research Applications

2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. Additionally, it has been found to have cardioprotective effects by reducing oxidative stress and improving vascular function.

properties

IUPAC Name

2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-11(2)10-18(16(20)9-17)15-5-3-4-12-6-7-13(19)8-14(12)15/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBWYYCVJOPXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53416820

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